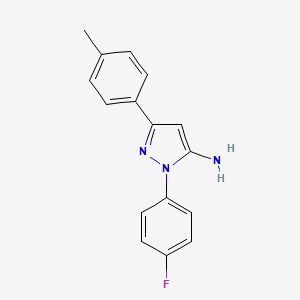

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Description

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (C₁₆H₁₄FN₃) is a pyrazole-based compound featuring a 1,3,5-trisubstituted pyrazole core. The substituents include a 4-fluorophenyl group at position 1, a 4-methylphenyl (p-tolyl) group at position 3, and an amine at position 5 . This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition, as suggested by analogues with similar scaffolds .

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYXSEVDAHKAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200338 | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

618098-12-7 | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that pyrazole derivatives, including 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

HMG-CoA Reductase Inhibition

Another notable application is in the realm of cholesterol management. Some derivatives of pyrazole have been identified as hepatoselective HMG-CoA reductase inhibitors. This suggests that this compound could be explored further for its effects on lipid metabolism and its potential role in treating hypercholesterolemia .

Agrochemicals

Pesticidal Activity

The compound's structure allows it to interact with biological systems effectively, making it a candidate for development as a pesticide. Preliminary studies have shown that pyrazole derivatives can exhibit fungicidal and insecticidal properties, which could lead to the development of safer agrochemicals with reduced environmental impact .

Materials Science

Polymeric Applications

In materials science, this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in improving the material's overall performance, particularly in high-temperature applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Properties | Inhibits cell proliferation; potential chemotherapeutic agent |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production; potential treatment for arthritis | |

| HMG-CoA Reductase Inhibition | Potential use in managing cholesterol levels | |

| Agrochemicals | Pesticidal Activity | Exhibits fungicidal and insecticidal properties |

| Materials Science | Polymeric Applications | Enhances thermal stability and mechanical properties in polymer matrices |

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that this compound exhibited a significant reduction in cell viability at low micromolar concentrations, providing a basis for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory effects of this compound. The study utilized animal models to demonstrate that treatment with this compound led to decreased levels of inflammatory markers in serum. This suggests potential therapeutic applications for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-5-amine Derivatives

Notes:

- Regioisomerism : Switching substituent positions (e.g., 3-(4-fluorophenyl) to 4-(4-fluorophenyl)) drastically alters biological activity. For example, analogues lose p38α MAP kinase inhibition but gain activity against cancer-related kinases like VEGFR2 and EGFR .

- Substituent Electronic Effects : Methoxy groups (electron-donating) reduce electrophilicity compared to fluoro or bromo (electron-withdrawing), impacting binding to kinase ATP pockets .

Insights :

- However, the absence of a pyridyl group (common in potent analogues) may limit its activity .

- Fluorine’s electronegativity enhances binding to kinase hinge regions, while methyl groups improve membrane permeability .

Biological Activity

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, also known as CAS No. 618092-86-7, is a compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its biological activity and potential therapeutic applications. This article delves into its biological activities, synthesis, and applications based on diverse research findings.

- Molecular Formula : C16H14FN3

- Molecular Weight : 267.308 g/mol

- CAS Number : 618092-86-7

- PubChem ID : 4171410

Pharmacological Significance

The compound exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. It has been noted for providing effective pain relief with fewer side effects compared to traditional analgesics .

2. Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticancer activity while reducing toxicity to normal cells .

3. Enzyme Inhibition

The compound has been utilized in biochemical research to explore its role as an enzyme inhibitor. It has been linked to the inhibition of p38 MAP kinase, a target for treating inflammatory diseases and cancer . The binding interactions have been characterized through crystallography, revealing critical hydrogen bonds that contribute to its selectivity and potency.

Study 1: Anticancer Activity Assessment

A study assessed the antiproliferative effects of pyrazole derivatives on various cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values ranging from 73 to 84 mg/mL against different cancer cells, highlighting the compound's potential as an anticancer agent .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory mechanisms of pyrazole compounds, demonstrating that derivatives with specific substituents exhibited significant inhibition of inflammatory markers in vitro, suggesting their utility in developing new anti-inflammatory therapies .

Applications

This compound is not only pivotal in medicinal chemistry but also finds applications in:

- Agricultural Chemistry : Used in formulating agrochemicals such as herbicides and fungicides, contributing to sustainable agricultural practices .

- Material Science : Employed in developing advanced materials with improved thermal stability and mechanical properties .

- Diagnostic Tools : Utilized in creating diagnostic agents for imaging techniques, enhancing disease detection accuracy .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step processes:

- Condensation reactions : Substituted aldehydes (e.g., 4-fluorobenzaldehyde) react with ketones or thiourea derivatives under microwave irradiation to form α,β-unsaturated ketones, followed by cyclization with hydrazine derivatives .

- Microwave-assisted synthesis : Enhances reaction efficiency and yield, as demonstrated in the preparation of structurally analogous pyrazoles .

- Solvent-free conditions : Reduces byproducts and simplifies purification, as seen in pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione syntheses .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- X-ray diffraction (XRD) : Resolves crystal packing and torsion angles (e.g., triclinic crystal system with space group P1 for fluorophenyl-pyrazole derivatives) .

- NMR spectroscopy : Assigns substituent positions via J-coupling and chemical shifts (e.g., fluorophenyl protons at ~7.2–7.5 ppm) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for preliminary biological evaluation?

- Antimicrobial screening : Agar diffusion assays against bacterial/fungal strains, comparing zones of inhibition .

- Receptor binding assays : Radioligand displacement studies (e.g., cannabinoid or GPCR targets) using tritiated analogs .

- Enzyme inhibition : Fluorometric assays for carbonic anhydrase or kinase activity, with IC50 determination .

Advanced Research Questions

Q. How can computational modeling predict biological targets or optimize activity?

- Molecular docking : Screens against GPCRs (e.g., cannabinoid receptors) or enzymes (e.g., carbonic anhydrase IX) to identify binding poses and affinity trends .

- QSAR studies : Correlates substituent electronic properties (e.g., fluorine’s electronegativity) with bioactivity using Hammett constants or DFT calculations .

- MD simulations : Assesses ligand-receptor stability in lipid bilayers, critical for CNS-targeting compounds .

Q. How can researchers resolve contradictions in reported biological activity data?

- Standardized assay conditions : Control variables like solvent (DMSO concentration), pH, and cell lines to minimize variability .

- Structural analogs comparison : Test derivatives with systematic substitutions (e.g., methyl vs. methoxy groups) to isolate substituent effects .

- Crystallographic analysis : Resolve conformational differences (e.g., syn vs. anti pyrazole ring puckering) that may alter binding .

Q. What strategies improve synthetic yield and purity for scale-up?

- Catalytic optimization : Use Pd/C or CuI for Suzuki-Miyaura coupling of halogenated intermediates .

- Purification techniques : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water .

- Green chemistry : Solvent-free cyclization or microwave-assisted steps reduce energy use and byproducts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Compare 1H-pyrazole vs. 1,2,4-triazole cores to assess ring size impact on target affinity .

- Substituent variation : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor interactions .

- Bioisosteric replacements : Substitute fluorine with chlorine or trifluoromethyl groups to evaluate halogen bonding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.